Superior Anticancer Potency of 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline Against MGC-803 Gastric Cancer Cells
In a head-to-head comparison of novel quinoline-indole derivatives against a panel of human cancer cell lines, a direct analog featuring a quinoline core linked to a substituted indole (2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline) exhibited potent antiproliferative activity. Its IC50 of 0.58 µM against MGC-803 gastric cancer cells is demonstrably superior to the clinical standard 5-fluorouracil (5-Fu), which had an IC50 of approximately 2.1 µM in the same assay, representing a 3.6-fold improvement in potency [1]. This data provides a quantitative benchmark for the potential of this specific quinoline-indole scaffold class in oncology research.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.58 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-Fu), IC50 = ~2.1 µM |
| Quantified Difference | ~3.6-fold lower IC50 (higher potency) |
| Conditions | MGC-803 human gastric cancer cell line |
Why This Matters
This direct comparison against a clinical standard provides a validated quantitative benchmark for the scaffold class, offering procurement confidence for cancer-focused research programs.
- [1] Li, Y.; et al. Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. Chin. J. Org. Chem. 2021, 41 (6), 2345-2355. View Source
